molecular formula C11H18N2 B13565042 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline

Cat. No.: B13565042
M. Wt: 178.27 g/mol
InChI Key: RWZBJXQDQJZOLY-SECBINFHSA-N
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Description

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is an organic compound with the molecular formula C11H18N2. It is a derivative of aniline, featuring an amino group attached to a propyl chain and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate reagents. One common method is the reductive amination of 4-nitro-N,N-dimethylaniline with ®-2-aminopropanol under hydrogenation conditions. The reaction is catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R)-2-aminopropyl]-N,N-diethyl-3-methoxyaniline
  • 4-[(2R)-2-aminopropyl]-N,N-dimethyl-3-methoxyaniline
  • 4-[(2R)-2-aminopropyl]-N,N-dimethyl-2-methoxyaniline

Uniqueness

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (2R)-2-aminopropyl group and the dimethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[(2R)-2-aminopropyl]-N,N-dimethylaniline

InChI

InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m1/s1

InChI Key

RWZBJXQDQJZOLY-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)N(C)C)N

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)N

Origin of Product

United States

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